molecular formula C17H16FNO4 B13395436 2-{[(Benzyloxy)carbonyl]amino}-3-(2-fluorophenyl)propanoic acid

2-{[(Benzyloxy)carbonyl]amino}-3-(2-fluorophenyl)propanoic acid

Cat. No.: B13395436
M. Wt: 317.31 g/mol
InChI Key: GYJREHMTTLYKRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[(Benzyloxy)carbonyl]amino}-3-(2-fluorophenyl)propanoic acid is an organic compound with the molecular formula C17H16FNO4. It is a derivative of phenylalanine, where the amino group is protected by a benzyloxycarbonyl (Cbz) group, and the phenyl ring is substituted with a fluorine atom. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(Benzyloxy)carbonyl]amino}-3-(2-fluorophenyl)propanoic acid typically involves the protection of the amino group of phenylalanine with a benzyloxycarbonyl group. This can be achieved by reacting phenylalanine with benzyl chloroformate in the presence of a base such as sodium hydroxide . The reaction is carried out at low temperatures to prevent side reactions and to ensure high yield.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure consistency and purity of the final product. The compound is then purified using techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{[(Benzyloxy)carbonyl]amino}-3-(2-fluorophenyl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the benzyloxycarbonyl group to a free amino group.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophilic aromatic substitution reactions can be carried out using reagents such as sodium methoxide (NaOCH3).

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of free amino derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-{[(Benzyloxy)carbonyl]amino}-3-(2-fluorophenyl)propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and peptide synthesis.

    Biology: Studied for its potential role in enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Used in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-{[(Benzyloxy)carbonyl]amino}-3-(2-fluorophenyl)propanoic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl group protects the amino group, allowing selective reactions at other sites. The fluorine atom on the phenyl ring can influence the compound’s reactivity and binding affinity to biological targets. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    2-{[(Benzyloxy)carbonyl]amino}-3-(4-hydroxyphenyl)propanoic acid: Similar structure but with a hydroxyl group instead of a fluorine atom.

    2-{[(Benzyloxy)carbonyl]amino}-3-(3-chlorophenyl)propanoic acid: Similar structure but with a chlorine atom instead of a fluorine atom.

Uniqueness

The presence of the fluorine atom in 2-{[(Benzyloxy)carbonyl]amino}-3-(2-fluorophenyl)propanoic acid imparts unique properties such as increased lipophilicity and altered electronic effects, which can influence its reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

3-(2-fluorophenyl)-2-(phenylmethoxycarbonylamino)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FNO4/c18-14-9-5-4-8-13(14)10-15(16(20)21)19-17(22)23-11-12-6-2-1-3-7-12/h1-9,15H,10-11H2,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYJREHMTTLYKRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CC2=CC=CC=C2F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.